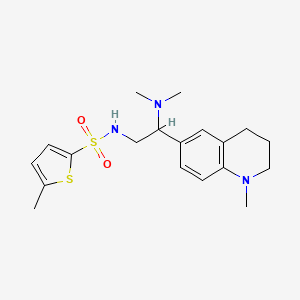
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O2S2 and its molecular weight is 393.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a dimethylamino group and a methylthiophene sulfonamide. Its molecular formula is C₂₃H₃₃N₅O₂S, indicating a high degree of complexity due to multiple functional groups that influence its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or allosteric mechanisms.
- Protein-Protein Interactions : It can influence interactions between proteins, potentially altering signaling pathways within cells.
- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding affinities for certain biological targets, indicating its potential as a lead in drug development.
Biological Activity and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound across various fields:
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | GI % (Growth Inhibition) |
|---|---|
| Lung Carcinoma (HOP-92) | 71.8% |
| Renal Cancer (ACHN) | 66.02% |
| CNS Carcinoma (SNB-75) | 69.53% |
These results indicate a promising profile for further development as an anticancer agent.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. Studies report:
| Kinase Target | IC50 (µM) |
|---|---|
| CDK2 | 0.09 |
| TRKA | 0.45 |
These values suggest that the compound may serve as a potent inhibitor of these kinases, which are critical in cell cycle regulation and cancer cell survival.
Case Studies
A notable case study involved the evaluation of this compound against various cancer types using the National Cancer Institute's 60-cell line panel. The compound demonstrated selective toxicity towards specific cancer types while exhibiting minimal effects on normal cells.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-14-7-10-19(25-14)26(23,24)20-13-18(21(2)3)16-8-9-17-15(12-16)6-5-11-22(17)4/h7-10,12,18,20H,5-6,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTZVFZDTVTOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














